3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a pyrazole ring fused with a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the propoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and triazole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
The uniqueness of 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C18H18N6O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(1-methyl-5-phenylpyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H18N6O/c1-3-9-25-16-12-19-11-15-21-22-18(24(15)16)14-10-20-23(2)17(14)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 |
InChI Key |
RBMMQQDFXBCTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=CC2=NN=C(N12)C3=C(N(N=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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